

Aumolertinib structure-activity relationship (SAR) studies.

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An In-depth Technical Guide to the Structure-Activity Relationship of **Aumolertinib**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aumolertinib (also known as Almonertinib or HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been approved for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations.[1][2]

Aumolertinib's design represents a significant advancement in the field, offering high selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[1] This selectivity profile translates into a more manageable safety profile, with a lower incidence of side effects typically associated with WT EGFR inhibition, such as rash and diarrhea.[1]

The core mechanism of **Aumolertinib** involves irreversible covalent binding to the ATP-binding domain of the EGFR kinase, effectively blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1][3] This guide provides a detailed examination of **Aumolertinib**'s structure-activity relationship (SAR), experimental protocols, and the key structural features that contribute to its potent and selective antitumor activity.

Core Structure and Pharmacophore Analysis



Aumolertinib's chemical architecture is meticulously designed to achieve its desired pharmacological profile. The key pharmacophoric elements are:

- Pyrimidine Core: Acts as the hinge-binding motif, anchoring the molecule into the ATPbinding site of the EGFR kinase.
- Acrylamide Warhead: This electrophilic group is positioned to form an irreversible covalent bond with the cysteine residue at position 797 (Cys797) in the EGFR active site. This is a hallmark of third-generation EGFR TKIs, leading to potent and sustained inhibition.
- Aniline Ring System: Serves as the central scaffold to which the other key functional groups are attached.
- Solubilizing Side Chain: The N,N-dimethylaminoethyl-methylamino group enhances the compound's aqueous solubility and pharmacokinetic properties.
- N-Cyclopropylindole Group: This is a key innovative feature of Aumolertinib. Replacing a
 methyl group found in other inhibitors with a cyclopropyl group enhances metabolic stability,
 increases selectivity for mutant EGFR, and improves penetration of the blood-brain barrier.
 [1][3]

Structure-Activity Relationship (SAR) Insights

The defining feature of **Aumolertinib**'s SAR is the strategic incorporation of the N-cyclopropylindole moiety, which confers several advantages over previous generations of TKIs and even its contemporary, osimertinib.

- Enhanced Selectivity and Potency: The hydrophobic cyclopropyl group fits optimally into a compact hydrophobic pocket within the ATP-binding site of mutant EGFR.[3] This specific interaction increases the binding affinity for mutant forms (e.g., T790M) over the wild-type receptor.[3] This structural feature is a primary contributor to the drug's high selectivity index.
- Improved Metabolic Stability: The cyclopropyl group is more resistant to oxidative
 metabolism compared to the N-methyl group in similar scaffolds. This modification prevents
 the formation of non-selective metabolites that could inhibit WT EGFR, thereby reducing offtarget toxicities.[1][3]



- Blood-Brain Barrier Penetration: The introduction of the cyclopropyl structure has been shown to improve the molecule's ability to cross the blood-brain barrier, which is critical for treating brain and spinal cord metastases in advanced NSCLC patients.[1][3]
- Irreversible Inhibition: The acrylamide moiety is essential for the mechanism of action. Its
 covalent interaction with Cys797 ensures a durable and potent inhibition of the kinase, a
 feature crucial for overcoming the T790M resistance mutation.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activity and clinical efficacy of **Aumolertinib**.

Table 1: In Vitro Inhibitory Activity (IC50) of Aumolertinib

and Comparators

EGFR Mutation	Aumolertinib IC50 (nmol/L)	Osimertinib IC50 (nmol/L)	Afatinib IC₅₀ (nmol/L)
WT	596.60	Lower than Aumolertinib	Lower than Aumolertinib
L861Q	10.68 - 82.80 (Potent)	Data not specified	Data not specified
D761Y	Potent (in range)	Data not specified	Data not specified
L747S	Potent (in range)	Data not specified	Data not specified
Other Uncommon Mutations (e.g., FQEA, ASV, SVD, G, NPG)	Highly potent	Data not specified	Data not specified

Data synthesized from studies on various cell lines and kinase assays. **Aumolertinib** shows potent inhibition (IC₅₀ values from 0.84 to 82.80 nmol/L) against a range of uncommon mutations, with significantly higher IC₅₀ against WT EGFR, indicating high selectivity.[3][4]



Table 2: Summary of Clinical Efficacy in EGFR-Mutant NSCLC

Clinical Trial	Treatment Arm	Median PFS	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Patient Population
AENEAS	Aumolertinib	Significantly prolonged vs Gefitinib	Higher than Gefitinib	Higher than Gefitinib	1st-Line advanced EGFRm+
APOLLO	Aumolertinib	Not specified	Good clinical activity	Good clinical activity	2nd-Line EGFR T790M+
ACROSS 2	Aumolertinib + Chemo	19.8 months	70.4%	92.6%	1st-Line EGFRm+ with TSG co- mutations
ACROSS 2	Aumolertinib Monotherapy	16.5 months	67.2%	98.4%	1st-Line EGFRm+ with TSG co- mutations
ACHIEVE	High-Dose Aumolertinib (165mg)	20.5 months	Systemic: 88.9%, Intracranial: 82.5%	100%	1st-Line EGFRm+ with brain metastases

PFS: Progression-Free Survival. Data compiled from various clinical trials.[1][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and reproducing SAR studies.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on EGFR kinase activity.



Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology
is used. The assay measures the phosphorylation of a substrate peptide by the EGFR
kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated
substrate, bringing it in close proximity to an APC-labeled peptide, which results in a FRET
signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

Protocol:

- Recombinant EGFR kinase (WT or mutant variants) is incubated in a kinase reaction buffer.
- Aumolertinib, diluted to various concentrations, is added to the kinase solution.
- The kinase reaction is initiated by adding ATP and a biotinylated substrate peptide.
- The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
- The reaction is stopped, and a detection solution containing a europium-labeled antiphospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added.
- After another incubation period, the TR-FRET signal is read on a compatible plate reader.
- IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the compound on the viability and proliferation of cancer cell lines.

- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method
 that determines the number of viable cells in culture based on the quantification of ATP,
 which signals the presence of metabolically active cells.
- Protocol:



- Cancer cell lines (e.g., Ba/F3 engineered to express specific EGFR mutations) are seeded into 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of Aumolertinib or a vehicle control (DMSO).
- The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.[4]
- After incubation, the CellTiter-Glo® reagent is added directly to each well.
- The plate is mixed on an orbital shaker to induce cell lysis and the luminescent signal is allowed to stabilize.
- Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
- IC₅₀ values are determined by plotting cell viability against drug concentration.

Western Blotting for Pathway Modulation

This technique is used to confirm that the inhibitor blocks EGFR signaling in a cellular context.

Principle: Western blotting detects specific proteins in a cell lysate. It is used here to
measure the phosphorylation status of EGFR and its key downstream signaling proteins,
such as AKT and ERK. A reduction in the phosphorylated forms of these proteins indicates
successful target engagement and pathway inhibition.

Protocol:

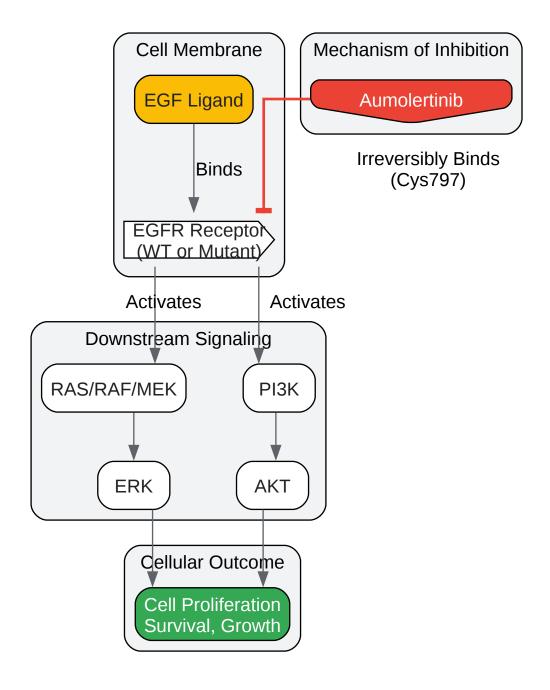
- Cells are treated with various concentrations of Aumolertinib for a defined period (e.g., 4 hours).[4]
- Following treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.
- Total protein concentration in the lysates is determined using a BCA or Bradford assay.



- Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
- The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pEGFR, total EGFR, pAKT, total AKT, pERK, and total ERK.
- The membrane is washed and then incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imaging system. The intensity of the bands indicates the protein levels.

Visualizations: Pathways and Workflows

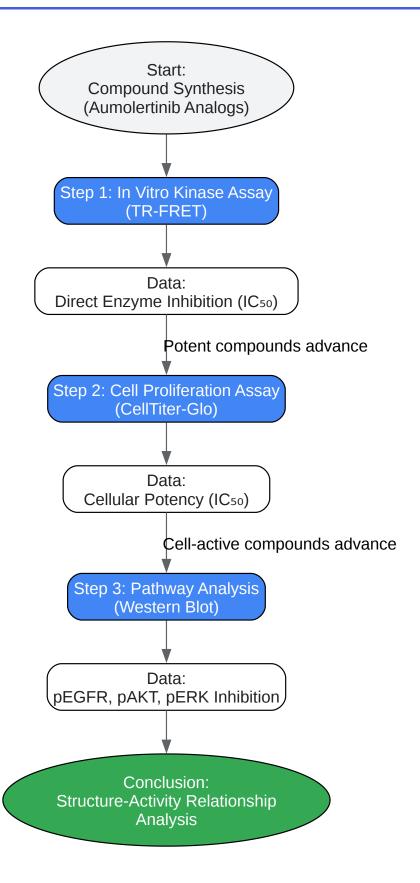




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Caption: Aumolertinib's mechanism of action via irreversible EGFR inhibition.

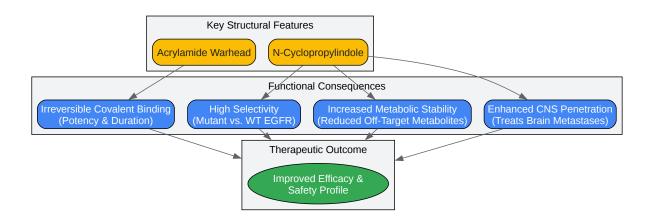




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Caption: Standard workflow for in vitro evaluation of EGFR inhibitors.





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Caption: Logical flow from **Aumolertinib**'s structure to its therapeutic benefits.

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